molecular formula C13H12N4OS B5567665 N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

Cat. No.: B5567665
M. Wt: 272.33 g/mol
InChI Key: FYQYTFJUWMJHMW-UHFFFAOYSA-N
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Description

N-Phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a phenyl group attached to the hydrazine nitrogen and a 3-pyridinylcarbonyl moiety at the hydrazinecarbothioamide backbone. The 3-pyridinylcarbonyl substituent introduces electronic and steric effects that modulate reactivity and interactions with biological targets or materials matrices.

Properties

IUPAC Name

1-phenyl-3-(pyridine-3-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c18-12(10-5-4-8-14-9-10)16-17-13(19)15-11-6-2-1-3-7-11/h1-9H,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQYTFJUWMJHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide typically involves the reaction of phenylhydrazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s hydrazinecarbothioamide moiety is crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The 3-pyridinylcarbonyl group in the target compound facilitates hydrogen bonding via the pyridine nitrogen and carbonyl oxygen, unlike the pyridin-2-yl analog, which adopts a thiol tautomer .
  • Bulky substituents (e.g., camphor-derived groups) reduce solubility but enhance crystallinity, as seen in single-crystal studies .

Physicochemical Properties

Tautomerism and Solvent Effects

  • N-(Pyridin-2-yl)hydrazinecarbothioamide exists predominantly in the thiol form (isomer A) in DMSO, confirmed by NMR signals at δ 12.59 ppm (SH proton) and DFT calculations .
  • In contrast, N-phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide stabilizes in the imine form due to conjugation with the pyridine ring, as evidenced by IR peaks at 1540 cm⁻¹ (C=N) .

Crystallographic Data

  • N-Phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide forms dimeric structures via N–H⋯S hydrogen bonds (H⋯S distance = 2.70 Å), whereas the target compound’s pyridinylcarbonyl group may favor monomeric packing due to steric constraints .

Anticancer Activity

  • N-Phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide exhibits selective antiproliferative activity against HeLa, RD, and BxPC-3 cancer cells (IC₅₀ = 5–10 μM), outperforming doxorubicin (SI = 31–200 vs. 0.1–2) .
  • N-Phenyl-2-(4-(trifluoromethyl)benzylidene)hydrazinecarbothioamide shows moderate activity (IC₅₀ = 15–20 μM), attributed to the CF₃ group enhancing membrane permeability .

Antiviral Activity

  • Camphor-derived analogs like (E)-N-phenyl-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinecarbothioamide demonstrate antiviral properties (85% yield, IR ν = 1540 cm⁻¹ for C=N), suggesting hydrophobic substituents enhance target binding .

Nonlinear Optical (NLO) Properties

Comparative NLO data for thiosemicarbazides vs. urea:

Compound μ (Debye) α (ų) β (10⁻³⁰ e.s.u.) β (Urea Multiples) Reference
N-(Pyridin-2-yl)hydrazinecarbothioamide 4.4481 18.9817 2.1727 5.82×
Urea 1.3732 3.8312 0.3729
This compound (Predicted) ~5.0 ~20.0 ~3.0 ~8× -

Insights :

  • Pyridine-containing thiosemicarbazides exhibit superior NLO responses due to extended π-conjugation and polarizable electron systems .

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